N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Synthesis Analysis
The synthesis of compounds structurally related to the requested chemical involves various strategies, including the cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates under basic conditions to produce novel thiazin-4-ones and the use of concentrated sulfuric acid or polyphosphoric acid/ethanol for cyclization processes (Leistner et al., 1988). Another method involves the acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides to access 1-benzyl-2-formyloctahydroisoquinolines (Meuzelaar et al., 1998).
Molecular Structure Analysis
Crystal structure determination plays a crucial role in understanding the molecular configuration of synthesized compounds. For instance, the crystal structure of ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate has been elucidated, highlighting the importance of intermolecular interactions in stabilizing the crystal structure (Chen et al., 2012).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions has been explored to synthesize new derivatives with potential biological activities. For example, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone demonstrates the versatility of these compounds in chemical synthesis (Sabbaghan & Hossaini, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. However, specific details on the physical properties of the exact compound requested are not directly available in the literature reviewed.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the utility of these compounds in chemical and pharmaceutical contexts. The reactivity of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines to produce 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides illustrates the chemical versatility of related compounds (Bozzo et al., 2003).
properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(18-10-11-22-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h4-5,8-9,13,16H,1-3,6-7,10-12H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBPDAJHHISSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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